molecular formula C14H13ClN2O3 B5215354 N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide

Cat. No. B5215354
M. Wt: 292.72 g/mol
InChI Key: ZNXKZYJCPYZGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for the transport of chloride ions across cell membranes. CFTR(inh)-172 has been extensively studied for its potential therapeutic use in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.

Mechanism of Action

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 selectively inhibits the activity of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide by binding to a specific site on the protein. This binding prevents the opening of the chloride channel and reduces the transport of chloride ions across cell membranes. This inhibition of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide activity can improve the function of the respiratory and digestive systems in cystic fibrosis patients.
Biochemical and Physiological Effects:
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 has been shown to improve the function of the respiratory and digestive systems in animal models of cystic fibrosis. It has also been shown to reduce the secretion of fluid in the lungs and intestines, which can help to reduce the risk of infection and inflammation. N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 has also been shown to reduce the size and number of cysts in animal models of polycystic kidney disease.

Advantages and Limitations for Lab Experiments

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 is a highly selective inhibitor of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide and has been extensively studied for its potential therapeutic use in treating cystic fibrosis. However, it has some limitations in laboratory experiments. N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 is a relatively expensive compound and may not be readily available for some research groups. In addition, N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 has a short half-life and may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172. One area of research is the development of more potent and selective inhibitors of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide. Another area of research is the optimization of dosing regimens for N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 in animal models of cystic fibrosis. Additionally, there is a need for further studies to investigate the potential use of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 in treating other diseases that involve abnormal chloride transport.

Synthesis Methods

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylaniline with ethyl chloroformate to form the intermediate ethyl N-(3-chloro-4-methylphenyl) carbamate. This intermediate is then reacted with furfurylamine to form the final product, N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172.

Scientific Research Applications

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 has been extensively studied for its potential therapeutic use in treating cystic fibrosis. It has been shown to inhibit the activity of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide and improve the function of the respiratory and digestive systems in animal models of cystic fibrosis. N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 has also been studied for its potential use in treating other diseases that involve abnormal chloride transport, such as secretory diarrhea and polycystic kidney disease.

properties

IUPAC Name

N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-9-4-5-10(7-11(9)15)17-13(18)8-16-14(19)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXKZYJCPYZGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide

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